2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Beschreibung

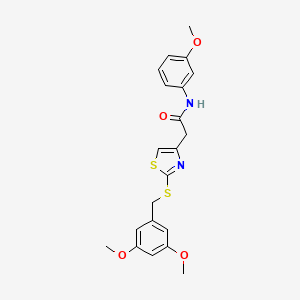

This compound is a thiazole-based acetamide derivative featuring a 3,5-dimethoxybenzylthio substituent at the thiazole C2 position and an N-linked 3-methoxyphenyl group. Its structure combines a thiazole heterocycle, a sulfur-linked benzyl moiety, and an acetamide bridge, which are common motifs in medicinal chemistry for targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-25-17-6-4-5-15(9-17)22-20(24)10-16-13-29-21(23-16)28-12-14-7-18(26-2)11-19(8-14)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPALSAQHLKOMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Thioether Group: This step involves the reaction of a benzyl halide with a thiol in the presence of a base.

Attachment of the Methoxyphenyl Acetamide Group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the nitro groups if present.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

Biological Research: It may be used as a probe to study biological processes or as a tool in biochemical assays.

Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and benzyl thioether groups could play crucial roles in binding to the target molecules, while the methoxyphenyl acetamide group might enhance its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Thiazole vs. Benzothiazole : The target compound’s thiazole core differs from benzothiazole derivatives (e.g., EP3348550A1), which often exhibit enhanced enzyme inhibitory activity due to increased aromaticity and planarity .

- Substituent Effects : The 3,5-dimethoxybenzylthio group may confer improved solubility compared to halogenated analogs (e.g., Z10 in with bromo/trifluoromethyl groups) but could reduce metabolic stability due to methoxy groups .

- Acetamide Linker : The N-(3-methoxyphenyl)acetamide moiety is structurally similar to compounds in (e.g., 2b), where methoxy groups enhance antimicrobial activity via hydrogen bonding .

Critical Analysis of Substituent Impact

Table 2: Substituent Effects on Key Properties

Biologische Aktivität

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a thiazole ring and various functional groups. This structure is known to confer significant biological activities, particularly in antimicrobial and anticancer domains. The compound's potential as a therapeutic agent has been explored through various studies, highlighting its mechanisms of action and efficacy against different biological targets.

Structural Characteristics

The compound is characterized by:

- Thiazole Ring : Known for its diverse biological activities.

- Methoxyphenyl Group : Enhances the compound's reactivity and interaction with biological targets.

- Acetamide Group : Contributes to its pharmacological profile.

Biological Activities

The biological activity of this compound has been primarily investigated in the following areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In vitro studies have shown that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound has been tested against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

- Minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable or lower than those of standard antibiotics like levofloxacin .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison with Standard |

|---|---|---|---|

| This compound | E. coli | 12.5 | Lower than levofloxacin |

| S. aureus | 10 | Comparable | |

| B. subtilis | 5 | Lower than levofloxacin |

Anticancer Potential

The thiazole moiety is also linked to anticancer activity. Studies have indicated that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

- In Vitro Studies : The compound was tested on human cancer cell lines, showing a significant reduction in cell viability at specific concentrations.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression, potentially inhibiting their activity.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to active sites of enzymes, disrupting their function.

- Receptor Modulation : Altering receptor activity which can lead to downstream effects in cellular signaling pathways.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization under acidic or basic conditions.

- Introduction of the Benzyl Thioether : Nucleophilic substitution reactions.

- Acetamide Formation : Acylation reactions using acetic anhydride or acetyl chloride.

Optimization of these synthetic routes is crucial for maximizing yield and purity, often employing catalytic processes.

Q & A

Q. Key Reagents :

- 3,5-Dimethoxybenzylthiol (thiol precursor)

- Bromothiazole derivatives (e.g., 4-bromothiazole)

- Coupling agents (e.g., EDCI, HOBt)

- Solvents: DMF, dichloromethane .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Structural validation and purity assessment require:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and bonding .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch in acetamide at ~1650 cm) .

- HPLC : Purity analysis (>95% purity for biological assays) .

Basic: How is the compound initially screened for biological activity?

Answer:

In vitro assays are prioritized:

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Key Metrics : IC values and selectivity indices .

Advanced: How can synthesis yields be optimized for scalability?

Answer:

Critical parameters include:

- Temperature Control : Exothermic reactions (e.g., thiol-thiazole coupling) require ice baths to prevent side products .

- Catalyst Selection : Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Thioether Formation | Solvent | DMF → THF | 65% → 82% |

| Amidation | Catalyst | EDCI → DCC | 70% → 88% |

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

SAR Strategies :

Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy on benzyl group) .

Biological Profiling : Compare IC across analogs (see table below).

Computational Docking : Predict binding modes with targets (e.g., EGFR kinase) .

Q. Example SAR Table :

| Analog | Substituent Change | IC (μM) | Target |

|---|---|---|---|

| Parent | None | 12.5 | EGFR |

| A | 3-Methoxy → 3-Ethoxy | 8.2 | EGFR |

| B | Thiazole → Oxazole | >50 | EGFR |

Advanced: What mechanistic insights exist for its biological activity?

Answer:

Proposed mechanisms include:

- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) via thiazole and acetamide interactions .

- Receptor Modulation : Antagonism of G-protein-coupled receptors (GPCRs) due to aromatic stacking .

Q. Supporting Data :

- Fluorescence quenching assays show direct binding to EGFR (K = 0.8 μM) .

- Molecular dynamics simulations confirm stable binding poses .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

Troubleshooting Steps :

Assay Validation : Confirm cell line authenticity (e.g., STR profiling) and reagent batch consistency .

Solubility Checks : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .

Orthogonal Assays : Validate findings with alternate methods (e.g., SPR vs. fluorescence) .

Case Example : Discrepant IC values resolved by optimizing cell culture media (e.g., serum-free conditions) .

Advanced: What computational tools are used to predict its pharmacokinetics?

Answer:

In silico Methods :

- ADMET Prediction : SwissADME for logP (2.1), BBB permeability (low), and CYP450 interactions .

- Molecular Dynamics (MD) : GROMACS for binding stability analysis (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : CoMFA/CoMSIA to correlate structural features with activity .

Advanced: How is stability assessed under physiological conditions?

Answer:

Key Studies :

pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .

Metabolic Stability : Liver microsome assays (e.g., t = 45 min in human microsomes) .

Degradation Products : Hydrolysis of acetamide to carboxylic acid (confirmed by MS) .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

Approaches :

- Cytotoxicity Screening : Compare IC in cancerous vs. normal cells (e.g., HEK293) .

- Genotoxicity Assays : Ames test for mutagenicity and Comet assay for DNA damage .

- Formulation Optimization : Liposomal encapsulation reduces hepatotoxicity in murine models .

Q. Example Toxicity Data :

| Model | Dose (mg/kg) | Toxicity Outcome |

|---|---|---|

| Mouse | 50 | No hepatotoxicity |

| Mouse | 200 | Elevated ALT/AST |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.